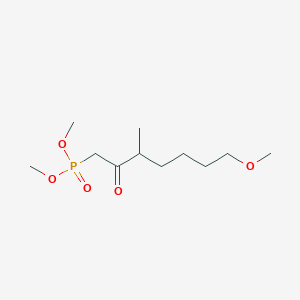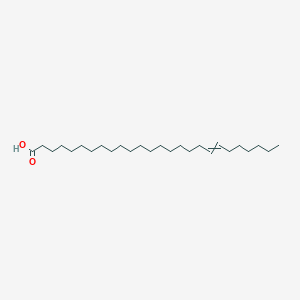
19-Hexacosenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hexacosenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C26H50O2. It is characterized by a double bond located at the 19th carbon from the carboxyl end. This compound is part of the very long-chain fatty acids group and is found in various natural sources, including certain plant oils and animal fats.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hexacosenoic acid typically involves the elongation of shorter fatty acid chains. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by hydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. Techniques such as solvent extraction, distillation, and chromatography are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxo-derivatives and hydroxy acids.
Reduction: The double bond in this compound can be reduced to form hexacosanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification using alcohols in the presence of sulfuric acid (H2SO4) or amidation using amines.
Major Products:
Oxidation: Hydroxy acids and oxo-derivatives.
Reduction: Hexacosanoic acid.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
19-Hexacosenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 19-Hexacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The specific molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids.
Vergleich Mit ähnlichen Verbindungen
Hexacosanoic acid (Cerotic acid): A saturated fatty acid with a similar chain length but lacking the double bond.
Docosenoic acid: A monounsaturated fatty acid with a shorter chain length.
Uniqueness: 19-Hexacosenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Eigenschaften
CAS-Nummer |
59708-79-1 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
hexacos-19-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8H,2-6,9-25H2,1H3,(H,27,28) |
InChI-Schlüssel |
YWZPXTOREXGTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


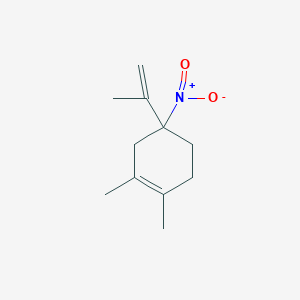
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

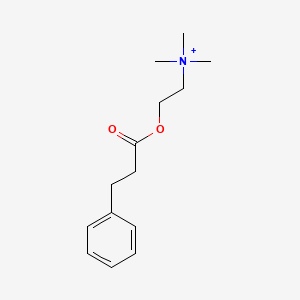

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
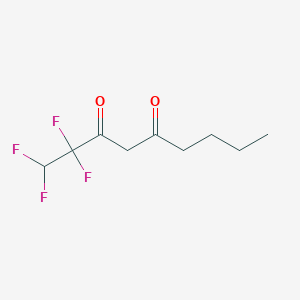
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)

![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
